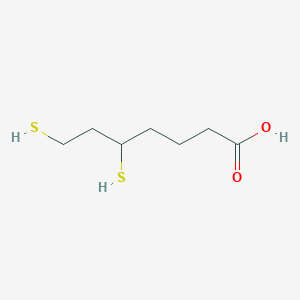![molecular formula C9H14BNO3 B15288217 Boronic acid, [4-(2-amino-3-hydroxypropyl)phenyl]-](/img/structure/B15288217.png)
Boronic acid, [4-(2-amino-3-hydroxypropyl)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boronic acid, [4-[(2S)-2-amino-3-hydroxypropyl]phenyl]-, is a versatile organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. Boronic acids are widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. The specific compound has a unique structure that includes an amino group and a hydroxypropyl group, making it valuable for various applications in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of boronic acid, [4-[(2S)-2-amino-3-hydroxypropyl]phenyl]-, typically involves the reaction of a phenylboronic acid derivative with an appropriate amino alcohol. One common method is the reaction of 4-bromophenylboronic acid with (S)-2-amino-3-hydroxypropylamine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: Boronic acid, [4-[(2S)-2-amino-3-hydroxypropyl]phenyl]-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic esters or boronic anhydrides.
Reduction: Reduction reactions can convert the boronic acid to the corresponding borane or boronate ester.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or sodium periodate (NaIO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Boronic esters or anhydrides.
Reduction: Borane or boronate ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Boronic acid, [4-[(2S)-2-amino-3-hydroxypropyl]phenyl]-, has numerous applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Biology: The compound can be used to label and detect biomolecules, such as carbohydrates and proteins, due to its ability to form reversible covalent bonds with diols.
Industry: The compound is used in the development of sensors and materials for various industrial applications.
Mécanisme D'action
The mechanism of action of boronic acid, [4-[(2S)-2-amino-3-hydroxypropyl]phenyl]-, involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as the detection of biomolecules and the inhibition of enzymes. The compound can interact with molecular targets through its boron atom, which acts as a Lewis acid, facilitating the formation of covalent bonds with electron-rich species.
Comparaison Avec Des Composés Similaires
Phenylboronic Acid: Lacks the amino and hydroxypropyl groups, making it less versatile in certain applications.
4-Aminophenylboronic Acid: Contains an amino group but lacks the hydroxypropyl group, limiting its reactivity.
4-Hydroxyphenylboronic Acid: Contains a hydroxy group but lacks the amino group, affecting its ability to form certain derivatives.
Uniqueness: Boronic acid, [4-[(2S)-2-amino-3-hydroxypropyl]phenyl]-, is unique due to the presence of both amino and hydroxypropyl groups, which enhance its reactivity and versatility in various applications. This dual functionality allows it to participate in a wider range of chemical reactions and makes it valuable for diverse scientific research and industrial applications.
Propriétés
Formule moléculaire |
C9H14BNO3 |
|---|---|
Poids moléculaire |
195.03 g/mol |
Nom IUPAC |
[4-(2-amino-3-hydroxypropyl)phenyl]boronic acid |
InChI |
InChI=1S/C9H14BNO3/c11-9(6-12)5-7-1-3-8(4-2-7)10(13)14/h1-4,9,12-14H,5-6,11H2 |
Clé InChI |
PXLCSHVXTZAPBB-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(C=C1)CC(CO)N)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-1-[2-nitro-4-(trifluoromethyl)phenyl]ethanone](/img/structure/B15288143.png)
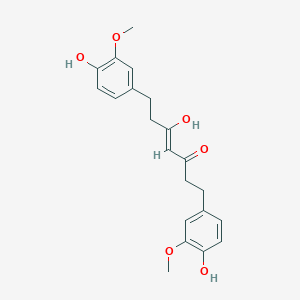
![(AlphaR)-2-Fluoro-Alpha-methyl[1,1'-biphenyl]-4-acetate (AlphaS)-Alpha-Methylbenzenemethanamine](/img/structure/B15288152.png)
![N-[4-chloro-3-(4-chlorophenoxy)phenyl]-2-hydroxy-3,5-diiodobenzamide](/img/structure/B15288156.png)


![3-[4-(4-Fluoro-benzyloxy)-phenyl]-propionaldehyde](/img/structure/B15288179.png)
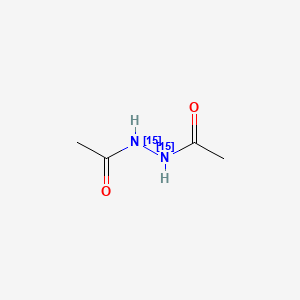

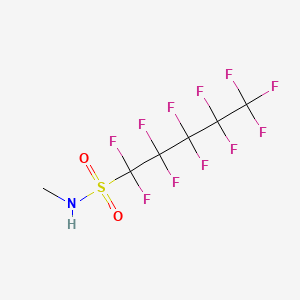
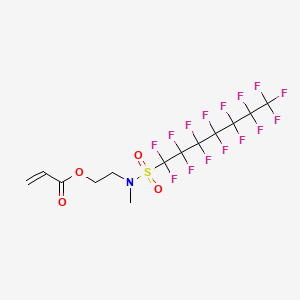
![(E)-1,1,1,5,5,5-hexafluoro-4-[2-(3-nitropyridin-2-yl)hydrazinyl]pent-3-en-2-one](/img/structure/B15288215.png)
